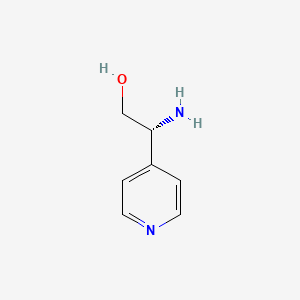

(R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-pyridin-4-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7(5-10)6-1-3-9-4-2-6/h1-4,7,10H,5,8H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQNMMGJHWLZID-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1[C@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 2 Amino 2 Pyridin 4 Yl Ethan 1 Ol and Its Enantiomers

Enantioselective Synthesis Approaches

The primary challenge in synthesizing (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol lies in the precise control of the stereochemistry at the carbon atom bearing both the amino and pyridyl groups. A range of sophisticated catalytic methods has been developed to address this, transforming prochiral precursors into the desired enantiomerically pure product.

Asymmetric Catalytic Hydrogenation of Pyridyl Precursors

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral compounds. nih.gov The reduction of a prochiral ketone or imine precursor, such as 4-acetylpyridine (B144475) or its corresponding imine, using a chiral catalyst and molecular hydrogen, is a direct route to the chiral amino alcohol or its amine precursor. researchgate.netnih.gov The success of this approach is highly dependent on the interplay between the transition metal catalyst and the chiral ligand.

Transition metals, particularly from the platinum group, are highly effective for catalytic hydrogenation. nih.gov

Ruthenium: Ruthenium complexes are among the most studied catalysts for the asymmetric hydrogenation of ketones. nih.gov Bifunctional Ru(II) catalysts, often featuring both a metal center and a ligand with a protic N-H group, are known for their high reactivity. nih.gov For instance, the Ru-XylSunPhos-Daipen bifunctional catalytic system has been successfully used for the enantioselective hydrogenation of various aryl-pyridyl ketones, achieving enantiomeric excesses (ee) up to 99.5%. mit.edu Similarly, ruthenium complexes combined with cinchona alkaloid-based NNP ligands have demonstrated the ability to reduce heteroaromatic ketones to valuable chiral alcohols with extremely high enantioselectivity, up to 99.9% ee. researchgate.net The choice of metal is critical, as switching from iridium to ruthenium with the same ligand can significantly affect catalytic activity while maintaining high enantioselectivity. researchgate.net

Iridium: Iridium catalysts, especially those with chiral P,N-ligands like phosphinooxazolines (PHOX), are highly effective for the asymmetric hydrogenation of various substrates, including ketones and imines. researchgate.netrsc.org Tridentate chiral spiro aminophosphine (B1255530) ligands, when complexed with iridium, create catalysts with enhanced stability and efficiency, achieving turnover numbers as high as 4.5 million in the hydrogenation of aryl ketones. researchgate.net These catalysts have been successfully applied to the hydrogenation of aromatic heterocyclic ketones. nih.gov

Palladium: Palladium-based catalysts have also been developed for the asymmetric hydrogenation of functionalized ketones. nih.gov A notable system uses a Pd/bisphosphine complex in 2,2,2-trifluoroethanol, achieving up to 92.2% ee. nih.gov Palladium catalysis can also be employed for the asymmetric hydrogenation of 2-aryl cyclic ketones through a dynamic kinetic resolution process under acidic conditions, yielding chiral trans-cycloalkanol derivatives with excellent enantioselectivities. nih.gov

| Catalyst System | Substrate Type | Key Features | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Ru-XylSunPhos-Daipen | Aryl-pyridyl ketones | Bifunctional catalytic system. | Up to 99.5% mit.edu |

| Ru-Cinchona NNP Ligands | Aromatic/Heteroaromatic ketones | Maintains high enantioselectivity. | Up to 99.9% researchgate.net |

| Ir-SpiroPAP | Aryl ketones | Extremely high turnover numbers (up to 4.5 million). | High ee reported. researchgate.net |

| Pd(OCOCF₃)₂/(R,R)-Me-DuPhos | α-Phthalimide ketones | Effective in 2,2,2-trifluoroethanol. | Up to 91.7% nih.gov |

The chiral ligand is the component responsible for inducing stereoselectivity in the hydrogenation reaction. Its structure is paramount for creating a chiral environment around the metal center that differentiates between the two enantiofaces of the substrate.

The design of effective ligands often involves creating a rigid scaffold to control the conformation of the catalyst complex. Atropisomeric biaryl phosphines, such as BINAP and its derivatives (e.g., XylSunPhos), are a well-established class of ligands that provide a stable chiral environment. mit.edu The combination of a chiral diphosphine and a chiral diamine, as seen in the Ru-XylSunPhos-Daipen system, allows for fine-tuning of the chiral space to achieve high selectivity. nih.govmit.edu

Another successful strategy involves tridentate ligands, which can offer enhanced catalyst stability and efficiency. researchgate.net Chiral spiro aminophosphine ligands, such as SpiroPAP (bearing a pyridine (B92270) group), have been shown to form highly active and enantioselective iridium catalysts for the hydrogenation of a broad range of ketones. researchgate.net Similarly, cinchona alkaloid-based NNP ligands provide a modular scaffold that has been successfully employed in ruthenium-catalyzed asymmetric hydrogenation of heteroaromatic ketones. researchgate.net The optimization of these ligands, by modifying steric and electronic properties, is a key aspect of developing catalysts for specific and challenging substrates like pyridyl ketones.

Chiral Borane Reduction of Heteroaryl Ketoxime Ethers

An alternative to catalytic hydrogenation is the asymmetric reduction of ketone derivatives using stoichiometric chiral reagents or chiral catalysts with a stoichiometric reductant like borane. The reduction of ketoxime ethers presents a viable pathway to chiral primary amines.

A highly effective method for producing chiral pyridyl amines involves the borane-mediated enantioselective reduction of O-benzyl ketoxime ethers. This transformation can be catalyzed by a spiroborate ester derived from a chiral amino alcohol, such as (S)-diphenylvalinol and ethylene (B1197577) glycol. This approach has been successfully applied to the reduction of 1-(4-pyridyl)ethanone O-benzyl oxime. The reaction requires careful optimization of conditions, including the solvent and catalyst loading, due to the coordinating nature of the pyridyl nitrogen, which can interact with the borane.

Under optimized conditions, this method can deliver the corresponding chiral amine with exceptional enantioselectivity. For the reduction of 1-(4-pyridyl)ethanone O-benzyl oxime, the resulting amine was obtained in 84% yield with an outstanding 99% ee. This demonstrates the power of this methodology for accessing enantiopure pyridyl amines, which are direct precursors to the target amino alcohol.

| Catalyst | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Spiroborate ester from (S)-diphenylvalinol | 30 | Dioxane | 10 | 84 | 99 |

Enantioselective Alkene Aminooxygenation Strategies for Vicinal Amino Alcohols

Enantioselective aminooxygenation of alkenes is a powerful strategy for the direct synthesis of vicinal amino alcohols from simple olefin precursors. researchgate.netnih.gov This transformation simultaneously installs both a nitrogen and an oxygen functionality across a double bond in a stereocontrolled manner. While direct application to 4-vinylpyridine (B31050) for the synthesis of the target compound is not extensively documented, the general methodologies developed provide a clear blueprint for such a transformation.

Copper- and ruthenium-catalyzed systems are prominent in this area.

Copper-Catalyzed Aminooxygenation: Copper catalysts, particularly when paired with bis(oxazoline) ligands, can facilitate the enantioselective intramolecular aminooxygenation of alkenes. nih.gov For example, alkenyl sulfonamides can be cyclized to form chiral 2-formylpyrrolidines, which are precursors to unnatural proline derivatives. This process often uses molecular oxygen as the terminal oxidant, making it an attractive green chemistry approach.

Ruthenium-Catalyzed Aminooxygenation: Chiral-at-metal ruthenium complexes have been developed for the ring-closing aminooxygenation of alkenes using N-benzoyloxycarbamates as the nitrogen and oxygen source. mit.edu This reaction proceeds with high diastereoselectivity (>20:1 dr) and enantioselectivity (up to 99% ee), yielding chiral cyclic carbamates that can be hydrolyzed to provide versatile 2-amino-1,3-diols. mit.edu

These methods highlight the potential of converting a precursor like 4-vinylpyridine into (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol through a direct and stereocontrolled aminooxygenation or a related aminohydroxylation process.

Stereoselective Transformations from Precursor Compounds

Another key strategy for obtaining enantiopure compounds is to start from a readily available chiral precursor, often derived from the "chiral pool" of natural products, and perform stereoselective transformations.

One such approach involves using a protected form of the target molecule's enantiomer. For instance, (S)-N-ethylnornicotine has been successfully synthesized from TIPS-protected (S)-2-amino-2-pyridylethanol, demonstrating that stereochemical integrity can be maintained during subsequent chemical modifications of a closely related chiral amino alcohol. This implies that if a suitable chiral precursor to (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol can be synthesized, it can be further elaborated without loss of enantiopurity.

Alternatively, a chiral building block like an amino acid can be used. A concise enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl)butanoic acid was achieved starting from L-aspartic acid. The key step involved a chemoselective nucleophilic substitution between a diester derived from L-aspartic acid and 2-lithium pyridine. This strategy allows for the synthesis of both R and S enantiomers of the target molecule by starting with the commercially available D- or L-aspartic acids, respectively, showcasing the power of using the chiral pool to construct complex chiral molecules.

Conventional Synthetic Routes to 2-Amino-2-(pyridin-4-yl)ethan-1-ol (Racemic and Non-stereoselective)

Conventional methods for synthesizing the racemic form of 2-Amino-2-(pyridin-4-yl)ethan-1-ol often prioritize efficiency and accessibility of starting materials over stereochemical control. These routes typically involve multi-component reactions, one-pot procedures, or the use of key intermediates like pyridine-4-carboxaldehyde.

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules like pyridyl-substituted amines and alcohols in a single step from three or more starting materials. acsgcipr.org These reactions are valued for their atom economy and reduction of intermediate isolation steps. acsgcipr.orgnih.gov Classical methods for pyridine ring synthesis, such as the Guareschi-Thorpe and Bohlmann-Rahtz syntheses, are examples of cyclocondensation reactions that can be adapted to produce highly functionalized pyridines. acsgcipr.org

The Bohlmann-Rahtz pyridine synthesis, for instance, involves the condensation of an enamine with a dicarbonyl compound, which could be tailored to incorporate the desired amino alcohol functionality. While these methods are powerful for generating the core pyridine structure, achieving the specific substitution pattern of 2-Amino-2-(pyridin-4-yl)ethan-1-ol often requires careful selection of precursors that already contain parts of the final side chain. Magnetically recoverable catalysts have also been employed in MCRs to synthesize various pyridine derivatives, highlighting the ongoing development in this area. nih.gov

Table 1: Exemplar Components for Bohlmann-Rahtz Pyridine Synthesis

| Component | Role | Example |

|---|---|---|

| Enamine | Provides N1, C2, C3 of the pyridine ring | Diethyl aminocrotonate |

This table illustrates the general components for a Bohlmann-Rahtz synthesis, which could be conceptually adapted for pyridyl amino alcohol targets.

Recent advancements have led to the development of novel one-pot methods for the synthesis of β-amino alcohols, which are directly applicable to the preparation of 1-aryl-2-aminoalkanol derivatives. rsc.orgresearchgate.net A notable cascade process involves the C-H bond hydroxylation at the benzylic α-carbon, followed by the reduction of a nitrile or amide functional group. rsc.orgresearchgate.net This method utilizes molecular oxygen as the oxidant and a reducing agent like sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH or Red-Al). rsc.orgresearchgate.net

This one-pot protocol provides a direct and powerful route to sterically congested 1,2-amino alcohols, which can be challenging to prepare via other synthetic routes. researchgate.netnih.gov Although the reported yields are often moderate, the simplicity and efficiency of the protocol make it a valuable tool in synthetic chemistry. rsc.orgresearchgate.net The reaction has been successfully applied to a range of substrates, demonstrating its potential for creating libraries of amino alcohol derivatives. researchgate.net

Table 2: Substrate Scope for One-Pot Synthesis of β-Amino Alcohols

| Starting Material (Aryl Nitrile/Amide) | Product (1-Aryl-2-aminoalkanol) | Yield (%) |

|---|---|---|

| 2-Phenylacetonitrile | 2-Amino-1-phenylethan-1-ol | Moderate |

| 2-(4-Methoxyphenyl)acetamide | 2-Amino-1-(4-methoxyphenyl)ethan-1-ol | Moderate |

Data synthesized from findings reported in one-pot synthesis methodologies. rsc.orgresearchgate.net

Pyridine-4-carboxaldehyde is a versatile and common intermediate for the synthesis of various pyridine derivatives, including 2-Amino-2-(pyridin-4-yl)ethan-1-ol. chemicalbook.comsigmaaldrich.com A common synthetic strategy involves the addition of a nucleophilic one-carbon unit to the aldehyde, followed by reduction.

One such pathway is a variation of the Strecker synthesis, where pyridine-4-carboxaldehyde reacts with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) and an amine source to form an α-aminonitrile. Subsequent hydrolysis of the nitrile to a carboxylic acid and reduction would yield the target amino alcohol. An alternative and more direct route is the Henry reaction, involving the condensation of pyridine-4-carboxaldehyde with nitromethane (B149229) to form a nitro-alcohol intermediate. The nitro group can then be reduced to an amine using various reducing agents, such as catalytic hydrogenation, to afford the final 2-amino-2-(pyridin-4-yl)ethan-1-ol. The synthesis of pyridine-4-carboxaldehyde itself can be achieved through several methods, including the oxidation of 4-picoline or from isonicotinic acid. chemicalbook.comgoogle.comgoogle.com

Derivatization Strategies for Enhancing Synthetic Utility

To facilitate multi-step syntheses and the creation of diverse analogues, derivatization strategies are crucial. These include the use of protecting groups to mask reactive functionalities and methods to introduce substituents onto the pyridine ring.

The presence of both an amino and a hydroxyl group in 2-Amino-2-(pyridin-4-yl)ethan-1-ol necessitates the use of protecting groups to achieve chemoselectivity in subsequent reactions. organic-chemistry.orglibretexts.org A protecting group reversibly masks a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org

For the primary amine, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These carbamates reduce the nucleophilicity of the amine. libretexts.org For the hydroxyl group, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) are frequently employed due to their ease of introduction and selective removal under specific conditions.

Table 3: Common Protecting Groups for Amino and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |

Increasing the structural diversity of 2-Amino-2-(pyridin-4-yl)ethan-1-ol analogues often involves introducing various substituents onto the pyridine ring. acs.org This can be achieved through two main approaches: building the molecule from a pre-functionalized pyridine intermediate or by direct functionalization of the pyridine ring at a later stage.

The pyridine ring is electron-deficient, which makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. numberanalytics.com Direct substitution on the 2-Amino-2-(pyridin-4-yl)ethan-1-ol scaffold can be challenging. Therefore, a more common and versatile strategy is to begin the synthesis with a pyridine-4-carboxaldehyde derivative that already contains the desired substituents. acs.org This approach allows for a wide range of electronic and steric properties to be incorporated into the final molecule. For example, syntheses can tolerate diverse substitution patterns on the pyridine ring, including various alkyl and aryl groups, as well as other heterocyclic rings. acs.orgcelebrantsally.es

Formation of Stable Salts (e.g., Dihydrochloride) for Handling and Purification

The isolation and purification of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, an amino alcohol, can be effectively achieved through the formation of stable crystalline salts. This classical chemical resolution technique is advantageous as the salt often exhibits improved stability, crystallinity, and handling characteristics compared to the free base, which may be an oil or a low-melting-point solid. The formation of a dihydrochloride (B599025) salt is a common and effective strategy, leveraging both the basicity of the primary amino group and the pyridine nitrogen.

The fundamental principle involves treating the crude (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol with at least two equivalents of a suitable acid, typically hydrochloric acid, in an appropriate solvent. The resulting salt, (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride, is generally a solid that is less soluble in organic solvents than the free base, facilitating its precipitation and separation from non-basic impurities.

A general and effective method for the formation of the dihydrochloride salt involves dissolving the crude amino alcohol free base in a suitable organic solvent, such as anhydrous diethyl ether. orgsyn.org Subsequently, hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an organic solvent (e.g., isopropanol (B130326), ethanol, or diethyl ether) is added. orgsyn.orgresearchgate.net This leads to the immediate precipitation of the dihydrochloride salt. orgsyn.org The solid salt can then be isolated by filtration, washed with the organic solvent to remove residual impurities, and dried under vacuum. orgsyn.org

This process effectively separates the target compound from non-basic organic impurities that remain dissolved in the solvent. For enhanced purification, the isolated salt can be further purified by recrystallization from a suitable solvent system, such as an alcohol-water mixture or another hydro-organic mixture. google.com

Once a desired purity of the salt is achieved, the free base of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol can be regenerated. This is typically accomplished by dissolving the dihydrochloride salt in water and adding a base, such as sodium carbonate or sodium hydroxide, until the solution reaches a pH greater than 10. orgsyn.org This neutralizes the salt and liberates the free amino alcohol, which can then be extracted into an organic solvent like chloroform (B151607) or ethyl acetate. orgsyn.orgprepchem.com The combined organic extracts are then dried and the solvent evaporated to yield the purified free base. orgsyn.org

This salt formation-liberation cycle is a robust method for obtaining high-purity (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, suitable for subsequent synthetic steps or characterization. The solid nature of the dihydrochloride salt also allows for easier long-term storage and handling compared to the free base.

Table 1: General Procedure for Purification via Dihydrochloride Salt Formation

| Step | Action | Reagents/Solvents | Expected Outcome |

| 1 | Salt Formation | Crude (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, Anhydrous Diethyl Ether, Hydrogen Chloride (gas or solution) | Precipitation of solid (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride. orgsyn.org |

| 2 | Isolation | Filtration and washing | Isolated white to off-white solid salt, free of soluble organic impurities. orgsyn.org |

| 3 | (Optional) Recrystallization | e.g., Ethanol/Water | Increased purity of the dihydrochloride salt. google.com |

| 4 | Liberation of Free Base | Dihydrochloride salt, Water, Sodium Carbonate (or other base) | Aqueous solution containing the liberated free base. orgsyn.org |

| 5 | Extraction | Chloroform or Ethyl Acetate | Transfer of the purified free base from the aqueous to the organic phase. orgsyn.org |

| 6 | Final Isolation | Drying (e.g., with Na₂SO₄), solvent evaporation | Purified (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol as a solid or oil. orgsyn.org |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Primary Amino Group

The primary amino group is a potent nucleophile and a base, making it the initial site of reaction in many transformations.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nitrogen atom readily participates in reactions with various electrophiles.

Acylation: The primary amine can be acylated to form amides using acylating agents like acid chlorides or anhydrides. These reactions typically proceed smoothly, often in the presence of a base to neutralize the acid byproduct. For instance, reaction with an acyl chloride such as 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetyl chloride would yield the corresponding N-substituted acetamide. mdpi.com This transformation is fundamental in peptide synthesis and the modification of bioactive molecules. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides, such as 4-methylphenyl sulfonyl chloride, in a basic medium yields stable sulfonamides. researchgate.net This reaction is analogous to acylation and is crucial for installing sulfonyl moieties, which are common in medicinal chemistry.

Alkylation: The amino group can be alkylated by reacting with alkyl halides. However, this reaction is often difficult to control, leading to mixtures of mono-, di-, and even tri-alkylated products. More controlled alkylation can be achieved through methods like reductive amination. Direct alkylation with specific reagents under controlled conditions can provide access to secondary amines. escholarship.org

Table 1: Representative Reactions of the Amino Group This table presents generalized reactions applicable to the primary amino group of the target compound based on established chemical principles.

| Reaction Type | Reagent Class | Product Class | General Conditions |

| Acylation | Acid Chloride (R-COCl) | Amide | Aprotic solvent, base (e.g., triethylamine) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Basic medium (e.g., NaOH solution) |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Solvent, often requires heat |

Formation of Schiff Bases and Related Imines

The primary amino group of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol can condense with aldehydes or ketones to form imines, also known as Schiff bases. chemrevlett.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. youtube.com The reaction is reversible, and the resulting imine can be hydrolyzed back to the amine and carbonyl compound, particularly in the presence of water. researchgate.net The stability and formation of the imine are influenced by the structure of the carbonyl compound and the reaction conditions, such as the removal of water to drive the equilibrium forward.

Table 2: Schiff Base (Imine) Formation This table illustrates the general reaction for the formation of Schiff bases from the target compound and a carbonyl partner.

| Reactant 1 | Reactant 2 (Carbonyl) | Product | Catalyst |

| (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol | Aldehyde (R'-CHO) | (R,E)-2-(1-(R'-imino)ethyl)pyridin-4-yl)ethan-1-ol | Acid (e.g., TsOH) |

| (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol | Ketone (R'-CO-R'') | (R,E)-2-(1-(R',R''-imino)ethyl)pyridin-4-yl)ethan-1-ol | Acid (e.g., TsOH) |

Reductive Amination in Complex Molecule Synthesis

Reductive amination is a powerful method for forming C-N bonds and is one of the most common ways to synthesize amines. youtube.com The process involves the reaction of an amine with a carbonyl compound to form an imine (or iminium ion) intermediate, which is then reduced in the same pot to the corresponding amine. bu.edu (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol can serve as the amine component in this reaction.

The key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the starting carbonyl compound. youtube.com Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are frequently employed because they are less reactive towards ketones and aldehydes but readily reduce the protonated imine intermediate. youtube.comorganic-chemistry.org This one-pot procedure is highly efficient for the synthesis of complex secondary amines from primary amines. organic-chemistry.org

Reactions Involving the Hydroxyl Group

The primary hydroxyl group offers another site for chemical modification, primarily through reactions targeting the oxygen atom.

Esterification and Etherification Reactions

Esterification: The primary alcohol can be converted into an ester through reaction with carboxylic acids or their derivatives. Direct esterification with a carboxylic acid (Fischer esterification) is an equilibrium process that requires an acid catalyst and removal of water. A more common and efficient method involves using reactive acylating agents like acid chlorides or anhydrides in the presence of a base. To prevent competing N-acylation at the more nucleophilic amino group, the amine is often protected first (e.g., as a Boc-carbamate). An example of a similar transformation is the esterification of an alcohol with 5-(4-Amino-2-oxo-1(2h)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid to form the corresponding ester. nih.gov

Etherification: The formation of an ether from the hydroxyl group can be achieved under various conditions. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide followed by reaction with an alkyl halide, is a common method. O-alkylation can also be performed under reflux with an alkyl halide in the presence of a base like potassium carbonate. nih.gov As with esterification, chemoselectivity can be an issue, and protection of the amino group may be necessary to ensure the reaction occurs at the desired hydroxyl site.

Oxidation Reactions to Carbonyls

The primary alcohol functional group in (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol can be oxidized to yield the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

A particularly useful method for oxidizing primary alcohols to aldehydes without over-oxidation to the carboxylic acid is the Swern oxidation. organic-chemistry.orgbyjus.com This reaction uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534) (Et₃N). wikipedia.org The reaction is performed at very low temperatures (e.g., -78 °C) and is known for its mild conditions and tolerance of a wide variety of functional groups, which is advantageous for a molecule containing a sensitive amino group and a pyridine (B92270) ring. alfa-chemistry.comnumberanalytics.com The direct oxidation of unprotected amino alcohols to amino carbonyl compounds can also be achieved using specialized catalytic systems, such as copper/2-azaadamantane N-oxyl (AZADO) catalysis under aerobic conditions, which shows high chemoselectivity for the alcohol group. nih.gov

Table 3: Oxidation of the Hydroxyl Group This table summarizes common oxidation reactions for the primary alcohol in the target compound.

| Reaction Name | Reagents | Product | Key Features |

| Swern Oxidation | 1. (COCl)₂, DMSO, -78 °C2. Alcohol3. Et₃N | Aldehyde | Mild conditions, avoids over-oxidation, high chemoselectivity. wikipedia.orgalfa-chemistry.com |

| AZADO/Cu Catalysis | AZADO, Cu(I) salt, Air (O₂) | Aldehyde | Highly chemoselective for alcohols in the presence of amines. nih.gov |

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a key site for various chemical transformations. Its nucleophilic and basic character allows it to participate in coordination with metal ions, oxidation reactions, and the formation of quaternary salts.

Coordination Chemistry and Complexation with Metal Ions

The pyridine nitrogen, along with the primary amino group, endows (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol with the properties of a potent ligand for transition metal ions. Although specific studies detailing the coordination complexes of this exact molecule are not prevalent, the extensive chemistry of related pyridine derivatives provides a clear indication of its expected behavior. The molecule can act as a bidentate ligand, where both the pyridine nitrogen and the amino group coordinate to a single metal center. This chelation forms a thermodynamically stable five-membered ring, a common motif in coordination chemistry.

The pyridine moiety itself is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. For instance, simple pyridine readily reacts with iron(II) chloride to form dichlorotetrakis(pyridine)iron(II), a well-characterized coordination complex. wikipedia.org Similarly, ligands incorporating pyridine and other donor groups, such as quinazoline (B50416) derivatives, have been shown to form mononuclear complexes with Ni(II), Zn(II), Cd(II), Cu(II), and Mn(II). nih.gov The formation of uranyl complexes with pyridine-dipyrrolide ligands further underscores the versatility of the pyridine nitrogen as a coordination site. nih.gov

Given these precedents, (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol is expected to form stable chelate complexes with various transition metals. The stereochemistry of the ligand could also play a crucial role in directing the assembly of chiral metal complexes, which is an area of significant interest in asymmetric catalysis.

Table 1: Examples of Metal Complexation with Pyridine-Based Ligands

| Ligand Type | Metal Ion(s) | Resulting Complex Type |

|---|---|---|

| Pyridine | Fe(II) | Mononuclear complex (e.g., FeCl₂(pyridine)₄) wikipedia.org |

| Halogenated Pyridinyl-Quinazoline | Ni(II), Zn(II), Cd(II), Cu(II), Mn(II) | Mononuclear complexes nih.gov |

| Pyridine Dipyrrolide | U(VI) (as UO₂²⁺) | Uranyl adducts nih.gov |

| 4-mercaptopyridine | --- | Forms self-assembled monolayers on metal surfaces like gold |

N-Oxidation Reactions

The lone pair of electrons on the pyridine nitrogen atom is susceptible to oxidation, leading to the formation of a pyridine N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing its reactivity in subsequent reactions. The N-O bond introduces a dipolar character to the molecule. arkat-usa.org

A variety of oxidizing agents can effect this transformation. Classical methods often employ peracids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgorgsyn.org Other effective systems include hydrogen peroxide in combination with catalysts. For example, methyltrioxorhenium (MTO) is a highly efficient catalyst for the N-oxidation of substituted pyridines using hydrogen peroxide. arkat-usa.org More recently, research has focused on developing catalytic, enantioselective N-oxidation methods, which are particularly relevant for chiral molecules like (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol. These advanced methods use chiral catalysts, such as aspartic acid-containing peptides, to achieve asymmetric induction. nih.govacs.orgchemrxiv.org

Table 2: Common Reagents for Pyridine N-Oxidation

| Reagent(s) | Description |

|---|---|

| Peracetic Acid (CH₃CO₃H) | A classic and effective peracid for N-oxidation. orgsyn.org |

| m-Chloroperoxybenzoic Acid (m-CPBA) | A widely used, relatively stable peracid for various oxidation reactions, including N-oxidation. arkat-usa.org |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | A common and accessible reagent system. arkat-usa.org |

| Hydrogen Peroxide (H₂O₂) / Methyltrioxorhenium (MTO) | A highly efficient catalytic system effective for a range of substituted pyridines. arkat-usa.org |

| Aspartic Acid-derived Peracid Catalysis | An advanced method for achieving catalytic and enantioselective N-oxidation. nih.govchemrxiv.org |

Quaternization and Salt Formation

The nucleophilicity of the pyridine nitrogen allows it to react with electrophiles, most commonly alkyl halides, in a process known as quaternization. This reaction, a type of Menshutkin reaction, is typically an Sₙ2 process where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a positively charged quaternary pyridinium (B92312) salt. mdpi.com The reactivity in these reactions can be influenced by the size of the alkyl group on the halide. rsc.org

Besides simple alkyl halides, other electrophilic reagents like acrylamide (B121943) can be used to form quaternary salts, which can be useful as reactive intermediates in multi-step syntheses. google.comgoogle.com

Furthermore, as a basic site, the pyridine nitrogen readily reacts with acids to form salts. The subject compound is commercially available as (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride (B599025), indicating that both the pyridine nitrogen and the primary amino group are protonated by hydrochloric acid. synthonix.compharmint.net

Table 3: Reagents for Pyridine Quaternization and Salt Formation

| Reagent Type | Specific Example(s) | Product |

|---|---|---|

| Alkyl Halide | Ethyl iodide, n-Butyl iodide | N-Alkylpyridinium iodide salt rsc.org |

| Activated Alkene | Acrylamide | N-(2-Carbamoylethyl)pyridinium salt google.comgoogle.com |

| Protic Acid | Hydrogen Chloride (HCl) | Pyridinium chloride salt synthonix.com |

Stereospecific Transformations at the Chiral Center

The chiral carbon atom in (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, bonded to the amino, pyridyl, and hydroxymethyl groups, is a focal point for stereospecific reactions. Transformations at this center can either preserve the existing (R) configuration or invert it to the (S) configuration, depending on the reaction mechanism.

Reactions Proceeding with Retention of Configuration

The first is the Sₙi (Substitution Nucleophilic internal) mechanism. A classic example is the reaction of an alcohol with thionyl chloride (SOCl₂) in the absence of a base like pyridine. The alcohol is converted to a chlorosulfite intermediate. The leaving group then departs, but delivers the chloride nucleophile to the same face from which it left, resulting in retention of configuration.

The second general pathway involves two consecutive inversions, resulting in a net retention of the original stereochemistry. This often involves neighboring group participation, where a nearby functional group within the molecule attacks the chiral center in an intramolecular Sₙ2 reaction, causing a first inversion. A subsequent intermolecular Sₙ2 attack by an external nucleophile then displaces the neighboring group, causing a second inversion and restoring the original stereochemical configuration. For (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, the adjacent amino group is well-positioned to potentially act as a neighboring group in substitutions at the carbon bearing the hydroxyl group.

Reactions Involving Inversion of Configuration

Inversion of configuration at a chiral center is the hallmark of the Sₙ2 (Substitution Nucleophilic Bimolecular) reaction. For a transformation to occur with inversion at the chiral center of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, a nucleophile must attack the chiral carbon from the side opposite to the leaving group.

Since the hydroxyl group is a poor leaving group, it must first be converted into a better one. This can be accomplished by reacting the alcohol with reagents such as tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (like pyridine). This step converts the -OH group into a tosylate (-OTs) or mesylate (-OMs) group, respectively, and crucially, this initial activation step proceeds with retention of configuration.

Once the good leaving group is in place, a wide variety of nucleophiles (e.g., halides, cyanide, azide, etc.) can displace it via an Sₙ2 reaction. This backside attack forces an umbrella-like inversion of the three remaining groups attached to the chiral center (a Walden inversion), leading to a product with the opposite stereochemistry. Therefore, subjecting (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol to this two-step sequence would result in an (S)-configured product. libretexts.org

Applications As a Chiral Building Block and Ligand in Asymmetric Catalysis

Utility in Asymmetric Organic Synthesis

The strategic importance of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol lies in its ability to serve as a starting material or key intermediate in the synthesis of a wide array of chiral compounds.

Enantiomerically pure compounds are of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can exhibit vastly different biological activities. Chiral 1,2-amino alcohols are recognized as privileged scaffolds in drug discovery and development. researchgate.net (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, with its defined stereochemistry, serves as an invaluable enantiopure intermediate for the synthesis of complex bioactive molecules. nih.gov For instance, the structural motif of a chiral secondary alcohol combined with a pyridine (B92270) side chain is a key feature in many pharmacologically relevant compounds. nih.gov The synthesis of such molecules often relies on the availability of high-quality chiral building blocks like (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol. A recently developed synthetic protocol highlights a highly enantioselective one-step process for producing certain 1,2-amino alcohol-containing drug molecules, underscoring the demand for such chiral intermediates. nih.gov

The molecular framework of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol is conducive to the construction of privileged chiral scaffolds and various heterocyclic systems. Privileged scaffolds are molecular structures that are capable of binding to multiple biological targets, making them highly desirable in medicinal chemistry. The amino and alcohol functional groups of the molecule provide reactive sites for further chemical transformations, allowing for the elaboration into more complex structures. For example, the condensation of amino alcohols with other reagents can lead to the formation of chiral morpholinones, which are important building blocks in organic synthesis. researchgate.net Furthermore, the pyridine nitrogen offers a site for coordination with metals or for quaternization, expanding the range of possible derivatives. The synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine, for instance, demonstrates the utility of pyridine-containing chiral building blocks in creating novel catalytic systems. researchgate.net

Development and Application of Chiral Ligands for Asymmetric Catalysis

The transformation of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol into chiral ligands for asymmetric catalysis represents one of its most significant applications. These ligands, when complexed with a transition metal, can catalyze a variety of chemical reactions to produce a desired enantiomer of a product in high excess.

The amino and alcohol groups of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol are readily converted into a range of coordinating moieties, leading to the formation of diverse classes of chiral ligands.

Schiff Bases: Condensation of the primary amine of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol with an aldehyde or ketone results in the formation of a chiral Schiff base ligand. sdiarticle5.comresearchgate.netijcr.info These imine-containing ligands are known for their ability to form stable complexes with a variety of transition metals. nih.gov The resulting metal complexes can be effective catalysts in asymmetric reactions.

Bis-oxazolines: The amino alcohol can be a precursor for the synthesis of chiral bis-oxazoline (BOX) ligands. These ligands, often featuring a pyridine bridge connecting two oxazoline (B21484) rings, are highly effective in a multitude of asymmetric catalytic transformations. The synthesis of related pyridine-2,6-bisoxazoline (pybox) ligands is a well-established strategy in asymmetric catalysis. nih.gov

P,N-ligands: Combining the nitrogen atom of the pyridine ring or the amino group with a phosphorus donor atom leads to the formation of chiral P,N-ligands. Phosphine-oxazoline (PHOX) ligands, derived from amino alcohols, are a prominent class of P,N-ligands that have found widespread use in asymmetric catalysis. mdpi.com

The versatility of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol as a ligand precursor is further highlighted by the development of amine(imine)diphosphine ligands which, when complexed with iron, catalyze asymmetric reductions. nih.gov

Chiral ligands derived from (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol have been successfully employed in a range of transition metal-catalyzed enantioselective reactions. The choice of metal and the specific ligand structure are crucial for achieving high enantioselectivity.

One of the most important applications of these chiral ligands is in the asymmetric hydrogenation of prochiral imines and ketones to produce chiral amines and alcohols, respectively. This transformation is a cornerstone of modern asymmetric catalysis.

Ruthenium complexes bearing chiral ligands are often used for the asymmetric transfer hydrogenation of ketones, a process that typically uses an alcohol like isopropanol (B130326) as the hydrogen source. mdpi.com Iron catalysts with amine(imine)diphosphine ligands have also shown high efficiency in the asymmetric transfer hydrogenation of ketones and imines. nih.gov Furthermore, iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral N-heteroaromatic compounds. nih.gov

The following table summarizes the application of related chiral ligands in the asymmetric hydrogenation of ketones, demonstrating the high yields and enantiomeric excesses that can be achieved.

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Ruthenium-PHOX Ligand | Aryl-alkyl ketones | Chiral secondary alcohols | up to 98 | up to 97 |

| Iron-Amine(imine)diphosphine | Ketones | Chiral alcohols | High | High |

| Iridium-Diamine Ligand | Quinoxalines | Chiral tetrahydroquinoxalines | up to 93 | up to 98 |

Data compiled from various studies on related systems. mdpi.comnih.govnih.gov

Application in Transition Metal-Catalyzed Enantioselective Reactions

Asymmetric Aminohydroxylation and Aminooxygenation

Asymmetric aminohydroxylation and aminooxygenation are powerful transformations for the stereoselective introduction of nitrogen and oxygen functionalities into organic molecules, leading to the synthesis of valuable chiral amino alcohols and their derivatives. Chiral ligands play a crucial role in these reactions, typically in complex with transition metals like osmium or copper, to control the enantioselectivity of the process.

Despite the structural suitability of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol to act as a chiral ligand in such reactions, a comprehensive search of peer-reviewed chemical literature did not yield specific examples or detailed research findings on its application in asymmetric aminohydroxylation or aminooxygenation. While the broader class of chiral pyridine-containing ligands has been explored in various asymmetric transformations hkbu.edu.hk, specific data, including reaction conditions, substrate scope, yields, and enantiomeric excesses for the use of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol in these particular reaction types, are not available in the reviewed literature.

Other Enantioselective Bond-Forming Reactions

Beyond aminohydroxylation and aminooxygenation, chiral amino alcohols are widely employed as ligands in a variety of other enantioselective bond-forming reactions, such as carbon-carbon and carbon-heteroatom bond formations. These reactions are fundamental to the construction of complex chiral molecules.

General methods for the preparation of chiral pyridine derivatives are highly sought after due to their importance in medicinal chemistry. nih.govresearchgate.netnih.govcore.ac.uk The development of catalytic systems for these transformations often involves the use of chiral ligands to induce asymmetry. nih.govresearchgate.netnih.govcore.ac.uk However, specific studies detailing the application of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol as a chiral ligand or catalyst in other specific enantioselective bond-forming reactions are not prominently featured in the scientific literature. While the synthesis of tunable chiral pyridine–aminophosphine (B1255530) ligands for applications in asymmetric hydrogenation has been reported rsc.org, these are structurally distinct from the target compound. The general utility of chiral amino alcohols in asymmetric synthesis is well-established nih.govnih.gov, but specific data for (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol remains elusive in the context of specific, named enantioselective reactions.

Potential in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amino alcohols are a prominent class of organocatalysts, capable of activating substrates through various mechanisms, including hydrogen bonding and the formation of chiral intermediates.

The structural motifs present in (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol—a chiral secondary alcohol and a primary amine, along with a pyridine ring—suggest its potential as an organocatalyst. For instance, it could potentially catalyze aldol (B89426) reactions, Michael additions, or other asymmetric transformations. The development of organocatalytic methods for chirality analysis of amines, amino acids, and amino alcohols has been a subject of research. nih.gov However, a thorough review of the literature did not uncover any specific studies where (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol was explicitly used as an organocatalyst. Consequently, there is no available data on its catalytic activity, enantioselectivity, or substrate scope in organocatalytic reactions.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties and Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of (R)-2-amino-2-(pyridin-4-yl)ethan-1-ol.

Density Functional Theory (DFT) has been widely employed to determine the most stable three-dimensional arrangement of atoms in (R)-2-amino-2-(pyridin-4-yl)ethan-1-ol, a process known as geometry optimization. These calculations are crucial for understanding the molecule's preferred shape and the spatial relationship between its constituent atoms. Conformational analysis, also performed using DFT, explores the different spatial arrangements (conformers) of the molecule that can be achieved through the rotation of its single bonds. These studies have revealed that the molecule's stability is highly dependent on the orientation of the pyridyl, amino, and hydroxyl groups. The most stable conformers are typically those that minimize steric hindrance and maximize favorable intramolecular interactions.

A specific study utilized the B3LYP functional with the 6-311++G(d,p) basis set to optimize the geometry of a related compound, 2-amino-2-(pyridin-2-yl)ethanol (B1289229), providing insights that can be extrapolated to the pyridin-4-yl isomer. The calculations help in understanding the bond lengths, bond angles, and dihedral angles that define the molecule's structure.

| Parameter | Description |

| DFT Method | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Objective | Geometry Optimization and Conformational Analysis |

In a study of the related 2-amino-2-(pyridin-2-yl)ethanol, NBO analysis revealed significant hyperconjugative interactions, which contribute to the stabilization of the molecule. These interactions involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The stabilization energies associated with these interactions can be calculated to assess their importance.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For (R)-2-amino-2-(pyridin-4-yl)ethan-1-ol, FMO analysis helps to predict how the molecule will interact with other chemical species. The HOMO, being the orbital most likely to donate electrons, indicates the sites susceptible to electrophilic attack. Conversely, the LUMO, the orbital most likely to accept electrons, points to the sites prone to nucleophilic attack. Studies on the analogous 2-amino-2-(pyridin-2-yl)ethanol have shown the distribution of these frontier orbitals, providing insights into its reactive behavior. The analysis of charge transfer characteristics within the molecule further elucidates its electronic properties.

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Indicates sites for electrophilic attack |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates sites for nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Smaller gap indicates higher reactivity |

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for understanding the structure, stability, and function of molecules. NCI analysis is a computational method that allows for the visualization and characterization of these weak interactions. For (R)-2-amino-2-(pyridin-4-yl)ethan-1-ol, NCI analysis can map the regions of the molecule involved in these interactions, providing a deeper understanding of its conformational preferences and how it might interact with other molecules.

By combining the insights from DFT, NBO, and FMO analyses, it is possible to predict the chemical reactivity of (R)-2-amino-2-(pyridin-4-yl)ethan-1-ol. The calculated molecular properties, such as the distribution of electron density and the energies of the frontier orbitals, allow for the identification of the most likely sites for electrophilic and nucleophilic attack. For instance, regions with high electron density, such as the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, are expected to be nucleophilic. Conversely, regions with lower electron density may be susceptible to nucleophilic attack. These predictions are invaluable for designing and understanding chemical reactions involving this compound.

Analyses of related structures have pinpointed specific atoms as being more prone to certain types of reactions based on their calculated properties.

Mechanistic Elucidation of Chemical Reactions Involving (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol

Computational chemistry also plays a vital role in elucidating the mechanisms of chemical reactions. For reactions involving (R)-2-amino-2-(pyridin-4-yl)ethan-1-ol, theoretical studies can map out the entire reaction pathway, identifying transition states and intermediates. This allows for a detailed understanding of how the reaction proceeds, including the energy barriers that must be overcome. By modeling the reaction at a molecular level, researchers can gain insights that are often difficult or impossible to obtain through experimental methods alone. These mechanistic studies are crucial for optimizing reaction conditions and for the rational design of new synthetic routes.

Molecular Dynamics and Conformational Simulations

Molecular dynamics (MD) simulations and conformational analyses provide a lens into the dynamic behavior of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, from the flexibility of a single molecule to its interactions within a larger system.

The biological activity and physical properties of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol are intrinsically linked to its three-dimensional structure. The molecule possesses several rotatable bonds, leading to a complex conformational energy landscape. iitg.ac.in Computational methods, such as molecular mechanics (MM) and quantum mechanical (QM) calculations, are used to explore this landscape, identifying low-energy, stable conformers and the energy barriers between them. acs.org

The key degrees of freedom are the torsional angles along the molecule's backbone and the orientation of the pyridine ring. The relative orientation of the amino, hydroxyl, and pyridinyl groups is determined by intramolecular hydrogen bonding and steric hindrance, which dictate the most populated conformational states. nih.gov Understanding these preferences is critical for predicting how the molecule might interact with biological targets or self-assemble.

Table 2: Key Dihedral Angles Defining the Conformation of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol

| Dihedral Angle | Atoms Defining the Angle | Description |

| τ1 | O - C(1) - C(2) - N | Defines the relative position of the hydroxyl and amino groups. |

| τ2 | C(1) - C(2) - C(pyridyl) - C(pyridyl) | Controls the orientation of the pyridinyl group relative to the ethanolamine (B43304) backbone. |

| τ3 | H - O - C(1) - C(2) | Describes the orientation of the hydroxyl proton. |

The analysis of these angles through computational scans would reveal the low-energy regions of the conformational space.

In the solid state or in solution, molecules of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol can interact with each other and with their environment through a variety of non-covalent forces. Molecular dynamics simulations are particularly adept at modeling these complex systems. researchgate.netnih.gov The primary interactions governing the supramolecular assembly are hydrogen bonding and π-π stacking. researchgate.netnih.gov

The amino (-NH2) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group are effective acceptors. semanticscholar.org These interactions can lead to the formation of well-ordered one-, two-, or three-dimensional networks. nih.gov

Furthermore, the aromatic pyridine ring facilitates π-π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing to the stability of the assembled structure. rsc.org The interplay between hydrogen bonding and π-π stacking dictates the crystal packing and the behavior of the molecule in condensed phases. nih.gov Computational studies can quantify the strength and geometry of these interactions, providing a molecular-level understanding of the material's properties. rsc.org

Table 3: Typical Intermolecular Interaction Parameters in Pyridine-Containing Organic Crystals

| Interaction Type | Groups Involved | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Hydrogen Bond | O-H···N(pyridyl) | 2.7 - 3.1 | -3 to -7 |

| Hydrogen Bond | N-H···O(hydroxyl) | 2.8 - 3.2 | -2 to -6 |

| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | 3.4 - 3.8 (centroid-centroid) | -1 to -3 |

Data compiled from analogous systems reported in the literature. semanticscholar.orgnih.gov Specific values for (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol would require dedicated crystallographic or computational analysis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm). Specifically, the protons ortho to the nitrogen (at the C2 and C6 positions) are expected to be the most deshielded due to the electron-withdrawing nature of the nitrogen atom. The protons meta to the nitrogen (at the C3 and C5 positions) would resonate at a slightly upfield position.

The protons of the ethan-1-ol side chain would appear at higher field. The methine proton (CH-N) is anticipated to be a multiplet, coupled to the adjacent methylene (B1212753) protons (CH₂-O) and the amino protons. Its chemical shift would be influenced by the adjacent amino and hydroxyl groups. The methylene protons (CH₂-O) would likely appear as a multiplet due to coupling with the methine proton and the hydroxyl proton. The protons of the amino (NH₂) and hydroxyl (OH) groups are expected to be broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. Deuterium exchange experiments (using D₂O) would confirm their assignment by causing their signals to disappear.

Predicted ¹H NMR Chemical Shifts for (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Pyridine H2, H6 | ~8.5 | d | ~6.0 |

| Pyridine H3, H5 | ~7.3 | d | ~6.0 |

| CH-N | ~4.0-4.5 | m | - |

| CH₂-O | ~3.5-4.0 | m | - |

| NH₂ | variable (broad s) | s | - |

| OH | variable (broad s) | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, distinct signals are expected for each of the seven carbon atoms. The pyridine ring carbons will resonate in the downfield region (δ 120-160 ppm). The carbon atom attached to the nitrogen (C4) and the carbons ortho to the nitrogen (C2, C6) are expected to be the most deshielded.

The carbons of the ethan-1-ol side chain will appear at a higher field. The methine carbon (CH-N) is expected around δ 55-65 ppm, and the methylene carbon (CH₂-O) is anticipated in the region of δ 60-70 ppm. The exact chemical shifts are influenced by the substituents and the solvent.

Predicted ¹³C NMR Chemical Shifts for (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C4 | ~150 |

| Pyridine C2, C6 | ~148 |

| Pyridine C3, C5 | ~122 |

| CH-N | ~60 |

| CH₂-O | ~65 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. Cross-peaks would be expected between the adjacent pyridine protons (H2/H3 and H5/H6). Importantly, COSY would show correlations between the methine proton (CH-N) and the methylene protons (CH₂-O), as well as with the amino protons (NH₂), confirming the connectivity within the ethan-1-ol side chain. google.comgoogle.comgoogle.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. google.comgoogle.comgoogle.com It would allow for the definitive assignment of the carbon signals based on the already assigned proton signals. For instance, the signal for the methine proton would show a cross-peak with the signal for the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. google.comgoogle.comgoogle.com It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, HMBC would show correlations between the pyridine protons and the carbons of the side chain, and vice versa, confirming the attachment of the ethan-1-ol group to the C4 position of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. For (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, NOESY could reveal through-space interactions between the protons of the pyridine ring and the protons of the side chain, helping to define the preferred conformation of the molecule in solution.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol would be characterized by absorption bands corresponding to the various vibrational modes of its functional groups. The O-H and N-H stretching vibrations are expected to appear as broad bands in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethan-1-ol side chain would appear just below 3000 cm⁻¹.

The pyridine ring C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would likely be a strong band around 1050-1150 cm⁻¹. The N-H bending vibrations are anticipated in the 1550-1650 cm⁻¹ region, and C-N stretching may appear in the 1200-1350 cm⁻¹ range.

Predicted FT-IR Absorption Bands for (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| N-H | Stretching | 3200-3500 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| C=C, C=N (Pyridine) | Stretching | 1400-1600 |

| N-H | Bending | 1550-1650 |

| C-O | Stretching | 1050-1150 |

| C-N | Stretching | 1200-1350 |

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol would be expected to show strong signals for the aromatic ring breathing modes of the pyridine moiety, which are typically found in the 990-1050 cm⁻¹ region. Aromatic C-H stretching vibrations would also be prominent.

The symmetric stretching of the C-C bond in the side chain would also be Raman active. Due to the lower polarity of the C-C and C-H bonds compared to the O-H and N-H bonds, the corresponding signals in the Raman spectrum are often sharper and more resolved than in the FT-IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, the molecular formula is C₇H₁₀N₂O. The exact mass of a molecule, calculated from the sum of the most abundant isotopic masses of its constituent atoms, is a key piece of data obtained from HRMS.

The monoisotopic mass of this compound is 138.07932 Da. uni.luuni.lu HRMS instruments can measure this mass with high precision, typically to within a few parts per million (ppm), allowing for unambiguous confirmation of the molecular formula. In HRMS analysis, the compound is typically ionized, most commonly by adding a proton to form the [M+H]⁺ adduct. The predicted m/z values for various adducts of this compound are instrumental for its identification in complex mixtures.

Table 1: Predicted HRMS Data for C₇H₁₀N₂O

| Adduct Type | Adduct Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₁₁N₂O]⁺ | 139.08660 |

| [M+Na]⁺ | [C₇H₁₀N₂ONa]⁺ | 161.06854 |

| [M+K]⁺ | [C₇H₁₀N₂OK]⁺ | 177.04248 |

| [M-H]⁻ | [C₇H₉N₂O]⁻ | 137.07204 |

Data sourced from predicted values for the molecular formula C₇H₁₀N₂O. uni.lu

Tandem Mass Spectrometry (MS/MS) and Fragmentation Studies

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. nih.gov In an MS/MS experiment, the protonated molecule [M+H]⁺ (m/z 139.0866) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. nih.govunito.it The analysis of these fragments provides valuable information about the molecule's connectivity and functional groups.

For (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, the fragmentation is expected to be directed by the primary functional groups: the pyridine ring, the amino group, and the hydroxyl group. Common fragmentation pathways for protonated amino alcohols include the neutral loss of water (H₂O) and ammonia (B1221849) (NH₃). nih.gov The fragmentation of protonated aliphatic α-amino acids often involves a cumulative loss of water and carbon monoxide (H₂O + CO). nih.gov

Key Predicted Fragmentation Pathways:

Loss of Water: A facile dehydration reaction from the protonated molecule can lead to the formation of a stable product ion at m/z 121.07658, corresponding to the [M+H-H₂O]⁺ fragment. uni.lu This is a common fragmentation for alcohols.

Loss of the Hydroxymethyl Group: Cleavage of the carbon-carbon bond between the chiral center and the primary alcohol can result in the loss of a hydroxymethyl radical (•CH₂OH) or formaldehyde (B43269) (CH₂O).

Cleavage adjacent to the Amino Group: The bond between the pyridine ring and the chiral carbon can cleave, leading to ions characteristic of the pyridine moiety.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo cleavage, although it is generally a stable aromatic system.

Table 2: Potential Product Ions in MS/MS of [C₇H₁₁N₂O]⁺

| Precursor Ion (m/z) | Proposed Product Ion | Neutral Loss | Product Ion m/z |

|---|---|---|---|

| 139.0866 | [C₇H₉N₂]⁺ | H₂O | 121.0766 |

| 139.0866 | [C₆H₇N₂]⁺ | CH₂OH | 107.0609 |

X-ray Diffraction Studies for Solid-State Structure and Absolute Configuration Determination

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the crystalline form. rruff.info

For a chiral molecule like (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, X-ray crystallography is also the gold standard for unambiguously determining its absolute configuration. The "(R)" designation specifies the stereochemistry at the chiral carbon center (the carbon atom bonded to the amino group, the pyridine ring, the hydroxymethyl group, and a hydrogen atom). By using anomalous dispersion effects, particularly if a heavy atom is present in the crystal structure or by forming a salt with a known chiral counter-ion, the absolute arrangement of the atoms in space can be established. nih.gov

While specific crystallographic data for (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol were not found in the surveyed literature, the application of this technique would yield a detailed structural model. In the absence of single-crystal X-ray data, other techniques such as vibrational circular dichroism (VCD) or comparison of optical rotation with structurally related compounds of known configuration can provide evidence for the absolute stereochemistry. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. rsc.org The UV-Vis spectrum of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol is primarily determined by the electronic transitions associated with its pyridine ring, which acts as the principal chromophore.

The molecule possesses σ (sigma) bonds, π (pi) bonds within the pyridine ring, and non-bonding (n) lone-pair electrons on the nitrogen and oxygen atoms. This allows for several types of electronic transitions. rsc.orglibretexts.org The most significant transitions for UV-Vis spectroscopy are typically the π → π* and n → π* transitions. uzh.chmasterorganicchemistry.com

π → π Transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of the aromatic pyridine ring and are expected to occur at shorter wavelengths (typically < 280 nm).

n → π Transitions:* These transitions involve promoting a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the alcohol) to a π* anti-bonding orbital. masterorganicchemistry.com These are lower in energy and intensity compared to π → π* transitions and therefore appear at longer wavelengths. uzh.ch

Table 3: Expected Electronic Transitions for (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol

| Type of Transition | Orbitals Involved | Chromophore | Expected Wavelength Region |

|---|---|---|---|

| π → π* | π bonding to π* anti-bonding | Pyridine Ring (C=C, C=N) | ~200-280 nm |

| n → π* | non-bonding to π* anti-bonding | Pyridine N, Alcohol O, Amino N | > 270 nm |

| n → σ* | non-bonding to σ* anti-bonding | N and O atoms | < 200 nm |

| σ → σ* | σ bonding to σ* anti-bonding | All single bonds | < 200 nm |

The expected wavelength regions are based on general principles of UV-Vis spectroscopy for molecules containing similar functional groups. rsc.orglibretexts.orgmasterorganicchemistry.com

The solvent used can influence the position and intensity of these absorption bands. Polar solvents can lead to shifts in the absorption maxima (λ_max) for both n → π* and π → π* transitions due to stabilization or destabilization of the ground and excited states.

Emerging Research Avenues and Future Perspectives

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.innih.govresearchgate.netbiosynce.comacs.org For (R)-2-amino-2-(pyridin-4-yl)ethan-1-ol, future research will likely focus on developing synthetic pathways that are not only economically viable but also environmentally benign.

Current research in the broader field of pyridine (B92270) and chiral amine synthesis highlights several promising green strategies:

Biocatalysis: The use of enzymes, such as transaminases, for the asymmetric synthesis of chiral amines offers high enantioselectivity under mild reaction conditions. rsc.orgfrontiersin.orgnih.govacs.orgmdpi.com An engineered amine dehydrogenase could potentially be employed for the asymmetric reductive amination of a suitable α-hydroxy ketone precursor to yield the target molecule. frontiersin.orgnih.gov

Catalytic Hydrogenation: Asymmetric transfer hydrogenation using ruthenium catalysts is a powerful method for producing chiral 1,2-amino alcohols with high enantioselectivity and yields, representing a greener alternative to stoichiometric reagents. acs.orgnih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient in terms of atom economy and can significantly reduce reaction times and waste generation. nih.govacs.org Designing an MCR strategy for the synthesis of (R)-2-amino-2-(pyridin-4-yl)ethan-1-ol would be a significant step towards a more sustainable process.

Greener Solvents: The use of water or other environmentally benign solvent systems in the synthesis of chiral β-amino alcohols can dramatically reduce the environmental footprint of the process. organic-chemistry.org

A comparative analysis of potential green synthetic routes for (R)-2-amino-2-(pyridin-4-yl)ethan-1-ol is presented in the table below, highlighting key green chemistry metrics.

| Synthesis Route | Key Green Principles | Potential Advantages |

| Biocatalytic Amination | High selectivity, mild conditions, renewable catalysts | Excellent enantiopurity, reduced energy consumption, biodegradable catalysts. rsc.orgfrontiersin.org |

| Asymmetric Hydrogenation | Catalytic approach, high atom economy | High yields and enantioselectivity, operational simplicity. acs.orgnih.gov |

| Multicomponent Reactions | Atom economy, reduced waste, energy efficiency | Fewer synthetic steps, shorter reaction times, simplified purification. nih.govacs.org |

| Synthesis in Green Solvents | Use of non-toxic, renewable solvents | Reduced environmental impact, improved safety profile. organic-chemistry.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and scalability. nih.govvapourtec.com The integration of the synthesis of (R)-2-amino-2-(pyridin-4-yl)ethan-1-ol and its derivatives into flow chemistry platforms is a logical next step for industrial applications.

Key areas of development include:

Continuous Flow Biocatalysis: Immobilized enzymes in packed-bed reactors can be used for the continuous production of chiral amines, improving catalyst stability and reusability. rsc.org This approach could be adapted for the synthesis of (R)-2-amino-2-(pyridin-4-yl)ethan-1-ol.

Automated Reaction Optimization: Automated platforms can rapidly screen various reaction parameters (e.g., temperature, pressure, catalyst loading) to identify optimal conditions for the synthesis, accelerating process development. numberanalytics.com

The table below outlines the potential benefits of integrating the synthesis of (R)-2-amino-2-(pyridin-4-yl)ethan-1-ol into flow chemistry platforms.

| Feature | Advantage in Flow Chemistry |